molecular formula C15H13NO2 B12824087 4,5-Diphenyl-1,3-oxazolidin-2-one CAS No. 92552-75-5

4,5-Diphenyl-1,3-oxazolidin-2-one

Cat. No.: B12824087
CAS No.: 92552-75-5
M. Wt: 239.27 g/mol
InChI Key: LTENIVFVXMCOQI-UHFFFAOYSA-N
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Description

cis-4,5-diphenyl-2-oxazolidinone , belongs to the oxazolidinone class of compounds. Its chemical structure features a five-membered ring containing an oxygen atom (oxazolidinone) and two phenyl groups. The compound’s unique properties have attracted attention in both synthetic organic chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes::

    Chemical Synthesis: Researchers prepare 4,5-diphenyl-1,3-oxazolidin-2-one through chemical synthesis. Various synthetic routes have been studied in academic and industrial laboratories.

    Reaction Conditions: These synthetic methods involve cyclization reactions and subsequent functional group modifications.

    Industrial Production: Although not widely used industrially, the compound can be synthesized on a larger scale using established protocols.

Chemical Reactions Analysis

Reactivity::

    Bacteriostatic and Bactericidal: Oxazolidin-2-ones, including 4,5-diphenyl-1,3-oxazolidin-2-one, exhibit bacteriostatic activity against enterococci and staphylococci.

    Common Reagents: The compound can participate in various reactions, such as oxidation, reduction, and substitution.

    Major Products: The specific products formed depend on the reaction conditions and the substituents on the phenyl rings.

Scientific Research Applications

4,5-Diphenyl-1,3-oxazolidin-2-one finds applications in:

    Antibacterial Agents: Linezolid, an oxazolidinone-based antibacterial agent, has a unique mechanism of action and has been successful in treating infections.

    Chiral Auxiliary: The oxazolidinone nucleus serves as a chiral auxiliary in stereoselective transformations.

Mechanism of Action

The compound’s mechanism of action involves inhibiting bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome. This disruption prevents the formation of functional ribosomal complexes, ultimately inhibiting bacterial growth.

Comparison with Similar Compounds

While 4,5-diphenyl-1,3-oxazolidin-2-one is unique in its structure and applications, it shares similarities with other oxazolidinones. Further research may reveal additional compounds with similar properties.

Properties

IUPAC Name

4,5-diphenyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTENIVFVXMCOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325265
Record name 4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92552-75-5
Record name 4,5-Diphenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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